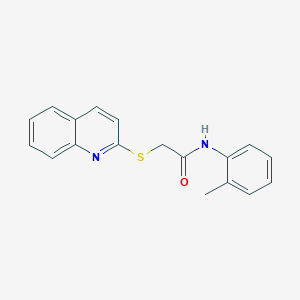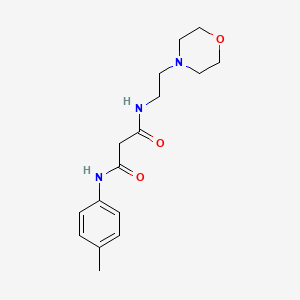
N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide
Vue d'ensemble
Description
N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10044231 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
N-(2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential as a corrosion inhibitor. Research demonstrates that certain acrylamide derivatives are effective in inhibiting corrosion of metals like copper in acidic environments, showing promise in industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Biomedical Research
Studies have examined acrylamide derivatives for their biomedical applications, especially in the context of their interaction with biological molecules like nucleic acids. Such research has implications for understanding the molecular mechanisms of diseases and developing therapeutic strategies (Tanış et al., 2019).
Drug Delivery Systems
Acrylamide derivatives, including this compound, are being explored for their use in drug delivery systems. These compounds have been utilized to create responsive polymers that can release drugs in specific environmental conditions, offering a path toward more effective and targeted drug therapies (Convertine et al., 2004).
Hydrogel Applications
Acrylamide-based hydrogels have been developed for various applications, including medical and environmental. These hydrogels can be modified for specific purposes, such as creating bioconjugate microspheres or composite microspheres with hydrophobic domains, demonstrating the versatility of acrylamide derivatives in material science (Kawaguchi et al., 1996).
Chemical Sensing
This compound derivatives have been used to develop colorimetric sensors for detecting ions like fluoride. This indicates their potential use in environmental monitoring and analytical chemistry for detecting and measuring specific chemical compounds (Sedghi et al., 2019).
Polymerization and Material Properties
The compound has been investigated in the context of polymerization, looking at how different derivatives behave under various conditions. This research is crucial for understanding how to manipulate these compounds to create materials with desired properties for industrial and technological applications (Huang et al., 2019).
Propriétés
IUPAC Name |
(E)-N-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-5-2-3-8-15(12)17-16(19)10-9-13-6-4-7-14(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFFBVIGPAQHW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)

![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)





![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

